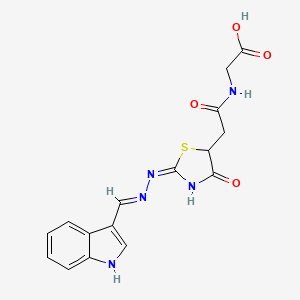
2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid is a useful research compound. Its molecular formula is C16H15N5O4S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid is a complex organic molecule that incorporates an indole moiety, hydrazone linkage, and a thiazolidinone structure. This unique combination suggests potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.
Anticancer Activity
Recent studies have shown that derivatives of thiazolidinone and indole compounds exhibit significant anticancer properties. For instance, compounds similar to our target compound have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Notably, certain derivatives displayed IC50 values ranging from 5.1 to 22.08 µM , indicating potent antiproliferative effects compared to standard chemotherapeutics like sorafenib and doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 ± 0.50 |
| 16f | MCF-7 | 5.10 ± 0.40 |
| Sorafenib | HepG2 | 9.18 ± 0.60 |
| Doxorubicin | MCF-7 | 7.26 ± 0.30 |
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has also been explored extensively. Compounds similar to the target compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a thiazolidinone core demonstrated inhibition zones ranging from 19 mm to 26 mm against Staphylococcus aureus and Escherichia coli, respectively .
| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 23 | 22 |
| Ampicillin | 26 | 24 |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of similar compounds was evaluated using the ABTS radical cation decolorization assay, showing inhibition percentages between 68.8% to 81.8% . This indicates that the presence of specific substituents on the phenyl group can enhance antioxidant activity.
Case Studies and Research Findings
- Indole Derivatives as Anticancer Agents : A study by Spallarossa et al. synthesized indole-based analogs that exhibited pro-apoptotic potential in various cancer cell lines . The findings suggest that the incorporation of indole can significantly enhance the anticancer activity of thiazolidinone derivatives.
- Antimicrobial Efficacy : Research conducted by Ali El-Rayyes et al. demonstrated that thiazolidinone compounds with specific substitutions showed promising antibacterial effects against common pathogens like E. coli and S. aureus, indicating a potential therapeutic application in infectious diseases .
- Mechanism of Action : The biological mechanisms underlying these activities often involve the inhibition of key enzymes or pathways associated with cancer cell proliferation or bacterial growth, although specific pathways for this compound remain to be elucidated.
Propiedades
IUPAC Name |
2-[[2-[(2E)-2-[(E)-1H-indol-3-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c22-13(18-8-14(23)24)5-12-15(25)20-16(26-12)21-19-7-9-6-17-11-4-2-1-3-10(9)11/h1-4,6-7,12,17H,5,8H2,(H,18,22)(H,23,24)(H,20,21,25)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVWTZFYBVVYTF-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NN=C3NC(=O)C(S3)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














